Benzyl N-Benzylpyrrolidine-3-carboxylate
Overview
Description
Benzyl N-Benzylpyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Benzyl N-Benzylpyrrolidine-3-carboxylate and its derivatives have been studied for their synthesis and antimicrobial activity. For instance, Sreekanth and Jha (2020) explored the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, noting the potent antimicrobial properties of 1-acetyl-2-benzylpyrrolidine-2-carboxamide 5c (Sreekanth & Jha, 2020).
Catalytic and Synthetic Applications
Studies have also focused on the catalytic and synthetic applications of this compound. Grafton, Mansfield, and Fray (2010) examined the [3+2] dipolar cycloaddition reactions of benzyl(methoxymethyl)(trimethylsilylmethyl)amine, yielding N-benzylpyrrolidine products (Grafton, Mansfield, & Fray, 2010). Additionally, Sezen and Sames (2005) described a new transformation for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group, including N-benzylpyrrolidine (Sezen & Sames, 2005).
Pharmaceutical Applications
This compound has been implicated in the development of pharmaceuticals. For example, Wu Yang et al. (2005) conducted a structure-activity relationship study of the amine portion of the calcilytic compound NPS-2143, discovering substituted 2-benzylpyrrolidines as effective replacements (Yang et al., 2005).
Biocatalysis and Hydroxylation
Research has also delved into the biocatalytic potential of this compound. Li et al. (2001) explored hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200, achieving regio- and stereoselective hydroxylation of nonactivated carbon atoms (Li et al., 2001).
Electrochemical Carboxylation
In the context of green chemistry, research has also explored the electrochemical carboxylation of benzylic C–N bonds with CO2, including those involving this compound. Yang et al. (2019) reported a direct and efficient method for this transformation (Yang et al., 2019).
Properties
IUPAC Name |
benzyl 1-benzylpyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22-15-17-9-5-2-6-10-17)18-11-12-20(14-18)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEPOWKKYXJBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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